molecular formula C18H21NO4S B15409378 2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine CAS No. 824390-94-5

2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine

Cat. No.: B15409378
CAS No.: 824390-94-5
M. Wt: 347.4 g/mol
InChI Key: YFTKTKHCXMQZIC-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine (CAS: 824390-94-5) is a heterocyclic azetidine derivative characterized by a 2,3-dimethoxyphenyl substituent at the 2-position and a 4-methylbenzenesulfonyl group at the 1-position. Its molecular formula is C₁₈H₂₁NO₄S, with a molar mass of 347.43 g/mol . The compound is primarily utilized in research settings, with commercial availability through suppliers like ChemBK .

Properties

CAS No.

824390-94-5

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C18H21NO4S/c1-13-7-9-14(10-8-13)24(20,21)19-12-11-16(19)15-5-4-6-17(22-2)18(15)23-3/h4-10,16H,11-12H2,1-3H3

InChI Key

YFTKTKHCXMQZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Biological Activity

2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonyl-containing azetidines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N1O4S1, with a molecular weight of 337.39 g/mol. The compound features a sulfonyl group attached to an azetidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H19N1O4S1
Molecular Weight337.39 g/mol
LogP3.5945
Polar Surface Area87.117 Ų
Hydrogen Bond Acceptors5

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on metabolic pathways.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs inhibited cell proliferation in B16F10 melanoma cells by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .

The mechanism of action appears to involve the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor metabolism and proliferation.
  • Receptor Interaction : It may modulate receptor activity related to growth factor signaling, further impacting cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on B16F10 Cells : In vitro experiments showed that treatment with the compound at concentrations up to 20 µM did not exhibit cytotoxicity but effectively inhibited melanin production through tyrosinase inhibition .
  • Cytotoxicity Assessment : A dose-dependent study revealed that at higher concentrations (≥20 µM), significant cytotoxic effects were observed in various cancer cell lines, indicating its potential as a therapeutic agent against malignancies .
  • Antioxidant Activity : The compound also demonstrated antioxidant properties, scavenging free radicals effectively, which is crucial for mitigating oxidative stress in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2,3-dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine, enabling comparative analysis of their properties and synthesis routes:

2-(Anthracen-9-yl)-1-(3,4-dimethoxyphenyl)spiro[azetidine-3,9'-xanthen]-4-one (Compound 2j)

  • Molecular Formula: C₃₈H₃₁NO₄
  • Molar Mass : 549.64 g/mol
  • Key Features: Contains a spirocyclic azetidine fused to a xanthenone ring. Features a β-lactam carbonyl group (IR: 1,743 cm⁻¹) and two methoxy substituents . Exhibits aromatic complexity (20 aromatic protons in ^1H-NMR) .
  • Comparison :
    • The spirocyclic framework introduces steric hindrance and rigidity, contrasting with the linear sulfonyl-substituted azetidine in the target compound.
    • Higher molar mass (549 vs. 347.43 g/mol) suggests reduced solubility in polar solvents compared to the simpler sulfonamide derivative .

(2R,3S)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)spiro-[azetidine-2,3′-indoline]-2′,4-dione (cis-3b)

  • Molecular Formula: Not explicitly stated, but inferred to include a 4-chlorophenyl and 4-methoxyphenyl group.
  • Key Features :
    • Synthesized via Staudinger cycloaddition using TsCl as a catalyst .
    • Contains a spirooxindole-β-lactam core, a motif associated with kinase inhibition and antimicrobial activity .
  • Comparison: The presence of a β-lactam ring and spirooxindole system differentiates it from the target compound’s non-lactam azetidine structure. Catalytic methods (e.g., TsCl-mediated cycloaddition) may overlap with synthetic strategies for sulfonamide azetidines .

(±)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (MDL100151)

  • Molecular Formula: C₂₂H₂₇FNO₄
  • Molar Mass : 373.46 g/mol
  • Key Features :
    • Piperidine-based structure with a 2,3-dimethoxyphenyl group and fluorophenyl-ethyl chain .
    • Used as a reference standard for neuropharmacological studies (e.g., serotonin receptor binding) .
  • Comparison :
    • Shares the 2,3-dimethoxyphenyl moiety but differs in the heterocycle (piperidine vs. azetidine) and substituents (fluorophenyl-ethyl vs. sulfonyl group).
    • Higher molar mass (373.46 vs. 347.43 g/mol) and lipophilicity may enhance blood-brain barrier penetration compared to the target compound .

Research Implications

  • Structural Flexibility : The azetidine ring’s small size (vs. piperidine or spiro systems) may optimize binding to compact enzymatic pockets .
  • Electron-Donating Groups : Methoxy and sulfonyl substituents in the target compound could modulate electronic properties for targeted drug design .
  • Synthetic Accessibility : TsCl-catalyzed methods (as in cis-3b) may inspire scalable routes for sulfonamide azetidines .

Preparation Methods

Sulfonamide Formation

The synthesis begins with the reaction of 2,3-dimethoxyphenylacetylene with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. This step installs the sulfonyl group at the azetidine nitrogen, yielding a propargyl sulfonamide intermediate. Critical parameters include:

  • Solvent : Dichloromethane or THF
  • Temperature : 0°C to room temperature
  • Yield : 75–85% (isolated after column chromatography)

ZnI₂-Catalyzed Cyclization

The propargyl sulfonamide undergoes cyclization under ZnI₂ catalysis (10 mol%) in refluxing toluene. The zinc ion facilitates the intramolecular nucleophilic attack of the sulfonamide nitrogen on the alkyne, forming the azetidine ring. Key observations include:

  • Reaction Time : 12–18 hours
  • Regioselectivity : Exclusive formation of the 2-aryl-substituted azetidine due to steric guidance from the methoxy groups
  • Yield : 68–72% after purification

Mechanistic Insight : Density functional theory (DFT) studies suggest that Zn²⁺ coordinates to both the sulfonyl oxygen and the alkyne π-system, lowering the activation energy for cyclization.

Lanthanum Triflate-Catalyzed Epoxy Amine Aminolysis

An alternative route leverages La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method is particularly effective for constructing the azetidine core with precise stereochemical control.

Epoxy Amine Synthesis

The precursor, cis-3,4-epoxy-1-(2,3-dimethoxyphenyl)butan-1-amine, is prepared via Sharpless asymmetric epoxidation of the corresponding allylic amine. The epoxidation step requires:

  • Catalyst : Ti(OiPr)₄, (+)-diethyl tartrate
  • Oxidant : tert-Butyl hydroperoxide (TBHP)
  • Yield : 82% enantiomeric excess (ee)

La(OTf)₃-Mediated Ring Closure

The epoxy amine undergoes regioselective aminolysis in dichloroethane (DCE) at reflux (83°C) with 5 mol% La(OTf)₃:

  • Reaction Time : 6–8 hours
  • Regioselectivity : Attack occurs at the less hindered C3 position, dictated by the catalyst’s Lewis acidity
  • Yield : 70–75% (after silica gel chromatography)

Advantages :

  • Avoids harsh acidic/basic conditions
  • Scalable to multigram quantities without erosion of enantiopurity

Radical Strain-Release Photocatalysis

Recent advances in photoredox catalysis enable the synthesis of N-tosyl azetidines via radical intermediates. This method circumvents traditional ionic pathways, offering compatibility with sensitive functional groups.

Photosensitized Energy Transfer

A tris-triazine organic photosensitizer (PS, 5 mol%) initiates the reaction under blue LED irradiation (450 nm). The protocol involves:

  • Energy Transfer : PS⁴ → PS³⁴ via intersystem crossing (ISC)
  • N–S Bond Homolysis : The triplet-excited PS³⁴ transfers energy to the sulfonyl imine precursor, cleaving the N–S bond to generate a tosyl radical (·SO₂C₆H₄CH₃) and an iminyl radical

Radical Recombination

The tosyl radical abstracts a hydrogen atom from the 2,3-dimethoxyphenyl-substituted allylic borane (ABB), forming a carbon-centered radical. Subsequent radical-radical coupling with the iminyl radical yields the azetidine product.

Optimized Conditions :

  • Solvent : Acetonitrile/water (9:1 v/v)
  • Reaction Time : 24 hours
  • Yield : 65–70%

Notable Features :

  • No requirement for transition-metal catalysts
  • Tolerates electron-rich aryl groups due to the radical mechanism

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Yield (%) Key Advantage Limitation
ZnX₂ Cyclization ZnI₂ 68–72 High regioselectivity Requires prefunctionalized alkyne
La(OTf)₃ Aminolysis La(OTf)₃ 70–75 Stereochemical control Multistep epoxy amine synthesis
Photocatalysis Organic PS 65–70 Mild conditions, no metals Long reaction times

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of azetidine precursors with 4-methylbenzenesulfonyl chloride under anhydrous conditions, followed by coupling with 2,3-dimethoxyphenyl derivatives. Optimization can be achieved via Design of Experiments (DOE) to evaluate variables like temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios. Statistical tools such as response surface methodology (RSM) minimize experimental iterations while maximizing yield . Controlled pH (4.6–7.0) and inert atmospheres are critical to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on the azetidine ring and aromatic moieties. For example, methoxy groups resonate at δ 3.7–3.9 ppm, while sulfonyl protons appear downfield (δ 7.5–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 375.12 for C₁₉H₂₁NO₅S⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with methanol/water gradients (65:35) resolve impurities; UV detection at 254 nm is standard .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Use shake-flask methods with buffers at physiological pH (7.4) and organic solvents (e.g., DMSO for stock solutions). Quantify solubility via UV-Vis spectrophotometry or HPLC with calibration curves. For low solubility, employ co-solvency approaches (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding affinity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize force fields (AMBER/CHARMM) for sulfonyl and azetidine groups.
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potentials.
  • Machine Learning : Train models on PubChem datasets to predict ADMET properties .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Orthogonal Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites.
  • Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanism?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via FTIR or cryo-MS.
  • Computational Transition State Analysis : Locate energy barriers using Gaussian 16 with TS Berny algorithm .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC-MS.
  • pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile functional groups (e.g., sulfonamide bonds) .

Q. How can in vitro-to-in vivo correlations (IVIVC) be established for pharmacokinetic parameters?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input solubility, permeability (Caco-2 assays), and microsomal stability data into software like GastroPlus.
  • Allometric Scaling : Corrogate rodent and human clearance using the rule of exponents .

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